Cas no 4547-24-4 (corosolic acid)

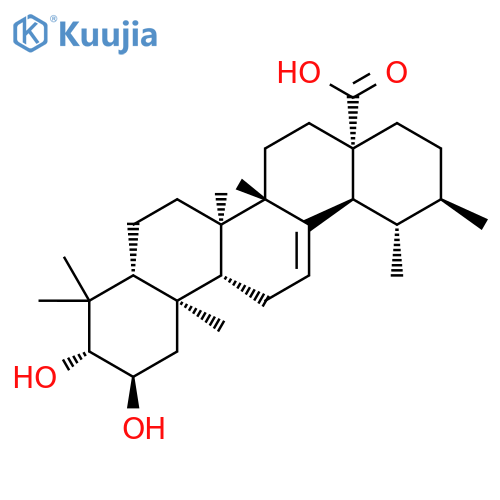

コロソリン酸(corosolic acid)は、バナバ葉(Lagerstroemia speciosa)に含まれる天然のトリテルペン化合物です。主な作用機序として、グルコース輸送体GLUT4の活性化を通じて細胞内へのグルコース取り込みを促進し、血糖値調節に寄与することが知られています。in vitroおよびin vivo研究において、インスリン様効果を示すことが確認されており、特に糖代謝改善作用が注目されています。化学的にはursane型トリテルペンに分類され、分子式C30H48O4、分子量472.71 g/molの構造を有します。高い生体利用能と選択的な作用特性から、機能性素材としての応用研究が進められています。

corosolic acid structure

商品名:corosolic acid

corosolic acid 化学的及び物理的性質

名前と識別子

-

- corosolic acid

- 2-A-HYDROXYURSOLIC ACID

- 2ALPHA-HYDROXYURSOLIC ACID

- 2,3-DIHYDROXYURS-12-EN-28-OIC ACID

- HYDROXYURSOLIC ACID

- Corsolicacid

- Corosolic

- (2a,3b)-2,3-Dihydroxy-urs-12-en-28-oic acid

- (2α,3β)-2,3-Dihydroxy-urs-12-en-28-oic Acid

- COROSOLIC ACID(P) PrintBack

- 2,3-dihydroxy-, (2a,3b)-Urs-12-en-28-oic acid,

- Colosic acid

- Colosolic acid

- Glucosol

- (2α,3β)-2,3-Dihydroxyurs-12-en-28-oic acid

- 2α-Hydroxyursolic acid

- 2-alpha-Hydroxyursolic acid

- [ "" ]

- Corsolic acid

- 4547-24-4

- AC-33935

- (1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

- 2alpha-hydroxyursoloic acid

- 2-.ALPHA.-HYDROXYURSOLIC ACID

- AMX2I57A98

- URS-12-EN-28-OIC ACID, 2,3-DIHYDROXY-, (2.ALPHA.,3.BETA.)-

- CS-3798

- CCG-269470

- 2a-hydroxyursolic acid

- Q-100487

- 2alpha,2beta-dihydroxy-18beta-ursan-12-ene-28-oic acid

- UNII-AMX2I57A98

- COROSOLIC ACID (USP-RS)

- COROSOLIC ACID [USP-RS]

- NCGC00247602-01

- (1S,2R,4aS,6aS,6bR,8aR,10R,11R,12aR,12bR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylic acid

- DTXCID501332027

- DTXSID70904142

- Ursolic acid (2-alpha-hydroxy-)

- Corosolic acid, analytical standard

- Corosolic acid from Lagerstroemia speciosa, >=98% (HPLC)

- BDBM50222205

- HFGSQOYIOKBQOW-ZSDYHTTISA-N

- AKOS032948365

- SMR000232346

- Urs-12-en-28-oic acid, 2,3-dihydroxy-, (2alpha,3beta)-

- BENZYL5-AMINOPYRAZOLE-4-CARBOXYLATE

- 2alpha,3beta-dihydroxyurs-12-en-28-oic acid

- CHEBI:67895

- Corosolic acid, United States Pharmacopeia (USP) Reference Standard

- COROSOLIC ACID (CONSTITUENT OF BANABA LEAF)

- MLS000563488

- Colosolic acid; Corsolic acid; Glucosol

- SCHEMBL335528

- Q5172335

- s9041

- CHEMBL391533

- MFCD06794973

- HY-N0280

- (2alpha,3beta)-2,3-Dihydroxyurs-12-en-28-oic acid

- Corosolic-acid

- COROSOLIC ACID (CONSTITUENT OF BANABA LEAF) [DSC]

- BS-42423

- Corosolic Acid,98%

- BRD-K27885593-001-06-8

- (2alpha,3beta)-2,3-Dihydroxy-urs-12-en-28-oic Acid

- Corosolic acid (Standard)

- HY-N0280R

- FC64987

-

- MDL: MFCD06794973

- インチ: 1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21?,22-,23+,24+,27+,28-,29-,30+/m1/s1

- InChIKey: HFGSQOYIOKBQOW-ZSDYHTTISA-N

- ほほえんだ: O[C@H]1[C@H](O)C(C)(C)[C@@](CC[C@]2(C)[C@]3([H])CC=C4[C@@]2(C)CC[C@]5(C(O)=O)[C@@]4([H])[C@@H](C)[C@H](C)CC5)([H])[C@]3(C)C1

計算された属性

- せいみつぶんしりょう: 472.35526g/mol

- ひょうめんでんか: 0

- XLogP3: 6.4

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 回転可能化学結合数: 1

- どういたいしつりょう: 472.35526g/mol

- 単一同位体質量: 472.35526g/mol

- 水素結合トポロジー分子極性表面積: 77.8Ų

- 重原子数: 34

- 複雑さ: 908

- 同位体原子数: 0

- 原子立体中心数の決定: 11

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 472.7

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.14

- ゆうかいてん: 243~245℃

- ふってん: 573.3 °C at 760 mmHg

- フラッシュポイント: 314.6 °C

- 屈折率: 1.566

- ようかいど: methanol: soluble1mg/mL, clear, colorless

- PSA: 77.76000

- LogP: 6.06030

corosolic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

corosolic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C695600-50mg |

(2a,3b)-2,3-Dihydroxy-urs-12-en-28-oic Acid |

4547-24-4 | 50mg |

$ 667.00 | 2023-09-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1148737-50MG |

Corosolic acid |

4547-24-4 | 50mg |

¥8158.2 | 2025-01-11 | ||

| ChemScence | CS-3798-10mg |

Corosolic acid |

4547-24-4 | ≥98.0% | 10mg |

$174.0 | 2022-04-27 | |

| TRC | C695600-100mg |

(2a,3b)-2,3-Dihydroxy-urs-12-en-28-oic Acid |

4547-24-4 | 100mg |

$ 1127.00 | 2023-09-08 | ||

| DC Chemicals | DCK-005-20 mg |

Corosolic acid |

4547-24-4 | >98%, Standard References Grade | 20mg |

$280.0 | 2022-02-28 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0719-20mg |

corosolic acid |

4547-24-4 | HPLC≥98% | 20mg |

¥1080元 | 2023-09-15 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3391-50 mg |

Corosolic acid |

4547-24-4 | 99.50% | 50mg |

¥2657.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3391-100 mg |

Corosolic acid |

4547-24-4 | 99.50% | 100MG |

¥3986.00 | 2022-04-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C860634-25mg |

Corosolic acid |

4547-24-4 | ,98% | 25mg |

¥855.00 | 2022-09-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C860634-100mg |

Corosolic acid |

4547-24-4 | ,98% | 100mg |

¥2,460.00 | 2022-09-02 |

corosolic acid サプライヤー

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

(CAS:4547-24-4)Corosolic Acid

注文番号:JZ100027

在庫ステータス:0/0

はかる:25kg/25kg

清らかである:5%/10%

最終更新された価格情報:Friday, 18 April 2025 11:46

価格 ($):0/0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:4547-24-4)Corosolic acid

注文番号:LE1166

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:40

価格 ($):discuss personally

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

(CAS:4547-24-4)Corosolic Acid

注文番号:JZ100029

在庫ステータス:1000/1000/1000

はかる:25kg/25kg/25kg

清らかである:5%/10%/20%

最終更新された価格情報:Tuesday, 6 May 2025 10:03

価格 ($):0/0/0

corosolic acid 関連文献

-

Shao-Hua Xu,Chao Zhang,Wei-Wei Wang,Bo-Yang Yu,Jian Zhang RSC Adv. 2017 7 20754

-

Sen Guo,Xiameng Ren,Kan He,Xiaozhuo Chen,Shanshan Zhang,Marc Roller,Bolin Zheng,Qunyi Zheng,Chi-Tang Ho,Naisheng Bai Food Funct. 2020 11 1560

-

Jorge A. R. Salvador,Vania M. Moreira,Bruno M. F. Gon?alves,Ana S. Leal,Yongkui Jing Nat. Prod. Rep. 2012 29 1463

-

Jin-Kui Ouyang,Li-Mei Dong,Qiao-Lin Xu,Jing Wang,Shao-Bo Liu,Tao Qian,Yun-Fei Yuan,Jian-Wen Tan RSC Adv. 2018 8 40483

-

Braja G. Bag,Chhabi Garai,Subrata Ghorai RSC Adv. 2019 9 15190

推奨される供給者

Amadis Chemical Company Limited

(CAS:4547-24-4)corosolic acid

清らかである:99%/99%

はかる:5mg/100mg

価格 ($):555.0/276.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:4547-24-4)Corosolic Acid

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ